molecular formula C28H31N3O5 B2389343 butyl 4-(2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamido)benzoate CAS No. 872862-09-4

butyl 4-(2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamido)benzoate

Cat. No.: B2389343
CAS No.: 872862-09-4
M. Wt: 489.572
InChI Key: JVODBHJBJADXNU-UHFFFAOYSA-N
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Description

The compound “tert-butyl 4-(2-oxo-2-piperazin-1-ylethyl)phenylcarbamate” is a specialty product for proteomics research . It has a molecular formula of C17H25N3O3 and a molecular weight of 319.4 .


Synthesis Analysis

The compound “4-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-3-phenyl-3H-pyrrolo[2,3-c]quinoline 1” has been synthesized via a multi-step pathway . This compound showed cytotoxic potential against two leukemia cell lines .

Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocyclic compounds, specifically pyrrolidine and piperidine derivatives, have been synthesized through asymmetric intramolecular Michael reactions. These reactions involve acyclic compounds and result in chiral building blocks useful for the enantioselective synthesis of alkaloids (Hirai et al., 1992).

Oxidative Reaction Applications

The synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (Bobbitt's salt) and its oxyl counterpart has expanded the toolkit for oxidative reactions in organic synthesis. These reagents offer environmentally friendly and efficient options for various oxidative transformations (Mercadante et al., 2013).

Anti-bacterial Applications

N-substituted derivatives of specific piperidinyl compounds have been synthesized and evaluated for their antibacterial properties. This research contributes to the development of new antibacterial agents, addressing the need for novel treatments due to increasing antibiotic resistance (Khalid et al., 2016).

Electrochemical Oxidation

An electrocatalytic method employing 4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxyl as a mediator has been developed for the oxidation of alcohols and aldehydes to carboxylic acids. This method highlights a green chemistry approach to oxidation reactions, with potential applications in the synthesis of pharmaceuticals and fine chemicals (Rafiee et al., 2018).

Properties

IUPAC Name

butyl 4-[[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O5/c1-2-3-17-36-28(35)20-11-13-21(14-12-20)29-27(34)26(33)23-18-31(24-10-6-5-9-22(23)24)19-25(32)30-15-7-4-8-16-30/h5-6,9-14,18H,2-4,7-8,15-17,19H2,1H3,(H,29,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVODBHJBJADXNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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